4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

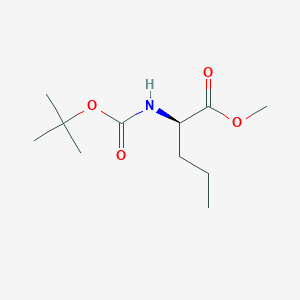

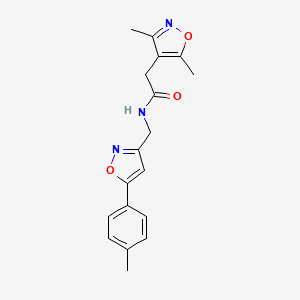

The compound “4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a phenyl group through a sulfonyl linkage, and the phenyl group has a trifluoromethoxy substituent . The pyrrolidine ring is also connected to a pyridine ring through an ether linkage.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenyl ring, and the pyridine ring. The trifluoromethoxy group attached to the phenyl ring would be an electron-withdrawing group, which could influence the reactivity of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Material Science

Synthesis of Pyrrolidines : Research has focused on the synthesis of various pyrrolidines, including those with trifluoromethyl groups. For instance, Markitanov et al. (2016) demonstrated the synthesis of new 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups, which are structurally related to the compound (Markitanov et al., 2016).

Fluorinated Polyamides : In material science, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized using similar compounds. These materials exhibit unique properties like high glass transition temperatures and low dielectric constants, as demonstrated by Liu et al. (2013) (Liu et al., 2013).

Catalysis and Organic Reactions

Sulfonamides in Cyclisations : The use of triflic acid for inducing cyclisation of homoallylic sulfonamides to pyrrolidines highlights the role of similar compounds in organic synthesis, as explored by Haskins & Knight (2002) (Haskins & Knight, 2002).

Organocatalysis : The use of trifluoromethyl-substituted compounds in organocatalysis for various reactions, including Michael addition and aldol reactions, is another application area. This is evident from studies like those of Wang et al. (2009), where similar compounds served as efficient catalysts (Wang et al., 2009).

Pharmacology and Therapeutics

- RORγt Inverse Agonists : In pharmacology, similar compounds, specifically phenyl sulfones, have been identified as selective RORγt inverse agonists with potential therapeutic applications, as reported by Duan et al. (2019) (Duan et al., 2019).

Advanced Synthesis Techniques

Synthesis of Tetrahydropyridine Derivatives : The radical reaction involving sulfonated pyrrolidine highlights advanced synthesis techniques relevant to the compound . This was demonstrated by An & Wu (2017) (An & Wu, 2017).

Synthesis of Anticancer Agents : The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, which involve pyridine derivatives, indicates potential applications in medicinal chemistry, as explored by Redda & Gangapuram (2007) (Redda & Gangapuram, 2007).

Direcciones Futuras

Mecanismo De Acción

The trifluoromethoxyphenyl group is a common motif in medicinal chemistry, known for its ability to modulate the physicochemical properties of drug molecules. It can influence the compound’s interaction with its targets, its stability, and its pharmacokinetic properties .

The compound also contains a sulfonyl group, which is a polar functional group that can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity .

Propiedades

IUPAC Name |

4-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-14-3-1-2-4-15(14)26(22,23)21-10-7-13(11-21)24-12-5-8-20-9-6-12/h1-6,8-9,13H,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUVEBAYKNYYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2944308.png)

![3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine](/img/structure/B2944311.png)

![2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2944315.png)

![1-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2944316.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2944318.png)

![N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide](/img/structure/B2944320.png)

amine hydrochloride](/img/no-structure.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2944328.png)

![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2944329.png)

![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2944330.png)